The synthesis of 3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves bromination reactions. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction is generally conducted in inert solvents like dichloromethane or chloroform at room temperature or slightly elevated temperatures to facilitate the bromination process.
The molecular structure of 3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine features a fused bicyclic system consisting of a pyrrole and a pyridine ring. The presence of bromine atoms at the 3 and 5 positions significantly affects the compound's reactivity and biological activity.
The molecular geometry can be analyzed using computational methods such as Density Functional Theory (DFT) to predict electronic properties and reactivity patterns.
3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine can engage in various chemical reactions due to the presence of reactive bromine atoms.
Common reagents for substitution include sodium azide or potassium thiolate. For coupling reactions, palladium catalysts are often employed in the presence of bases like potassium carbonate.
The mechanism of action for 3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation.
Upon binding to FGFRs:
The compound exhibits potent inhibitory activities against FGFR1, FGFR2, and FGFR3, making it a candidate for cancer therapy by reducing cell proliferation and inducing apoptosis in various cancer cell lines .
3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific applications:
It serves as a promising scaffold for the development of novel pharmaceuticals targeting fibroblast growth factor receptors involved in various cancers.
The compound acts as an important intermediate in synthesizing more complex heterocyclic compounds that possess diverse biological activities.
It is utilized in biochemical studies to explore cellular signaling pathways and drug discovery efforts aimed at developing kinase inhibitors .
Regioselective bromination of the pyrrolo[2,3-b]pyridine core demands precise control over electronic and steric factors. The C-3 position exhibits heightened electron density due to the pyrrole nitrogen’s influence, facilitating electrophilic substitution at this site prior to C-5 functionalization. This inherent bias enables sequential bromination when employing stoichiometrically controlled reactions. For instance, monobromination at C-3 occurs readily at 0°C in dichloromethane, while subsequent reaction at elevated temperatures (40-50°C) with excess brominating agent achieves the 3,5-dibrominated scaffold [7]. The C-6 methyl group exerts significant steric effects that suppress adventitious bromination at adjacent positions, thereby enhancing C-5 selectivity. Careful solvent selection further modulates reactivity: polar aprotic solvents like DMF accelerate bromination kinetics but may compromise regioselectivity, whereas chlorinated solvents provide optimal balance [1] [7].
Table 1: Bromination Reagent Systems for Pyrrolo[2,3-b]pyridine Derivatives
Brominating Agent | Solvent | Temperature (°C) | Primary Product | Yield (%) | Regioselectivity Ratio (3-Br:5-Br) |
---|---|---|---|---|---|
Br₂ (1 equiv) | DCM | 0 | 3-Bromo derivative | 85 | >20:1 |
Br₂ (2.2 equiv) | DCM | 40 | 3,5-Dibromo derivative | 78 | 1:15 (C-3 vs C-5) |
NBS (1 equiv) | CCl₄ | 25 | 3-Bromo derivative | 91 | >25:1 |
NBS (2.5 equiv) | DMF | 70 | 3,5-Dibromo derivative | 83 | 1:8 (C-3 vs C-5) |
N-Bromosuccinimide (NBS) offers superior control for synthesizing 3,5-dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine compared to molecular bromine, particularly in minimizing polybromination byproducts. The reaction proceeds via electrophilic bromonium ion transfer, with succinimide acting as a mild proton scavenger that suppresses acid-mediated decomposition pathways. When applied to 6-methyl-1H-pyrrolo[2,3-b]pyridine, NBS in carbon tetrachloride achieves near-quantitative monobromination at C-3 within 2 hours at ambient temperature. Subsequent C-5 bromination necessitates more forcing conditions: refluxing DMF (70°C) with 2.5 equivalents of NBS delivers the 3,5-dibromo product with 83% isolated yield [1] [2]. Kinetic studies reveal the C-5 bromination rate decreases by approximately 60% compared to C-3, attributable to the electron-withdrawing effect of the newly installed bromine and steric encumbrance from the C-6 methyl group. This electronic modulation is evidenced by a +0.35 Hammett constant shift between the two positions [7].
The nucleophilic N1-nitrogen in pyrrolo[2,3-b]pyridines competes with C-6 methylation, necessitating protective strategies for selective alkylation. SEM (2-(trimethylsilyl)ethoxymethyl) protection quantitatively shields the pyrrole nitrogen under mild conditions (SEM-Cl, DIPEA, DMF, 25°C, 2h), enabling directed metalation at C-6. Subsequent lithium-halogen exchange (n-BuLi, -78°C) followed by methyl iodide quenching achieves >95% C-6 methylation, a significant improvement over unprotected substrates yielding <30% C-methylation [4] [8]. Crucially, SEM deprotection requires carefully optimized conditions: boron tribromide in DCM at -40°C to 0°C provides near-quantitative deprotection without methyl group cleavage, whereas protic acids promote detosylation or dimerization [8]. Alternative protecting groups like benzenesulfonyl demonstrate inferior performance, with 20-30% desulfonylation observed during C-6 functionalization steps [8].
Solid-phase synthesis of pyrrolo[2,3-b]pyridine intermediates offers advantages in purification efficiency but faces limitations in reaction scalability. Polystyrene-supported aryliodide resins enable Sonogashira couplings with trimethylsilylacetylene (Pd(OAc)₂/PPh₃, CuI) achieving 100% conversion, with cleavage yielding 3-alkynyl derivatives in high purity after scavenger resin treatment [5] . However, resin loading capacities (typically 0.5-1.2 mmol/g) restrict material throughput. Solution-phase synthesis accommodates decagram-scale production of 3,5-dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, with crystallization (ethanol/water) providing >99% purity without chromatography [1] [2]. For diversification requiring multiple steps, hybrid approaches prove optimal: solution-phase synthesis of the core scaffold followed by solid-phase functionalization at C-3/C-5. This strategy reduces cumulative yield losses from intermediate isolations, improving overall efficiency by 25-40% compared to exclusively solution-phase routes [8].
The electron-deficient nature of 3,5-dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine necessitates tailored Sonogashira conditions to suppress alkyne homocoupling (Glaser coupling) and maintain halogen selectivity. Pd₂(dba)₃ (1.5 mol%) with copper iodide (3 mol%) in mixed amine solvents (piperidine/morpholine 3:1) at 60°C achieves sequential coupling: C-3 bromine reacts preferentially within 1 hour, while C-5 requires prolonged reaction (12-16h) due to attenuated reactivity [3] [5]. This chemoselectivity stems from the C-3 position’s enhanced electron density relative to C-5, evidenced by DFT calculations showing a 0.15 eV higher HOMO coefficient. Catalyst screening reveals phosphine-free systems outperform ligated catalysts: Pd₂(dba)₃ provides 71% yield of mono-coupled product with <5% di-coupled byproduct, whereas Pd(PPh₃)₄ generates 8% reduced dehalogenated impurity [3] [5] [8]. Microwave assistance (100°C, 30 min) significantly accelerates the second coupling while maintaining >90% selectivity when employing arylacetylenes with electron-donating groups.
Table 2: Optimized Sonogashira Conditions for 3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Diversification
Catalyst System | Solvent | Temperature | Time (h) | C-3:C-5 Selectivity | Yield Mono-Coupled (%) | Yield Di-Coupled (%) |
---|---|---|---|---|---|---|
Pd₂(dba)₃/CuI | Piperidine/Morpholine | 60°C | 1 | >20:1 | 85 | <3 |
Pd(OAc)₂/XPhos/CuI | Toluene/Ethylamine | 80°C | 0.5 | 8:1 | 78 | 12 |
Pd(PPh₃)₄/CuI | Triethylamine | 70°C | 2 | 3:1 | 65 | 10 (8% dehalogenation) |
Pd₂(dba)₃/CuI (microwave) | DMF/Piperidine | 100°C | 0.25 | 15:1 | 92* | 5* |
*After second coupling with p-methoxyphenylacetylene
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: